HCV Genotype 1b vs 1a Differential Antiviral Efficacy: Quantitative EC50 Comparison in Cell-Based Assays
BILB 1941 exhibits differential potency against HCV genotype 1 subtypes, with EC50 of 84 nM against genotype 1b replicons compared to 153 nM against genotype 1a, representing a 1.8-fold greater potency for the 1b subtype [1]. This subtype preference was confirmed clinically, with HCV subtype 1b showing better response than 1a in the 5-day monotherapy trial [2].
| Evidence Dimension | Antiviral potency (EC50) against HCV replicons |
|---|---|
| Target Compound Data | EC50 = 84 nM (genotype 1b); EC50 = 153 nM (genotype 1a) |
| Comparator Or Baseline | Same compound evaluated against different HCV genotype 1 subtypes |
| Quantified Difference | 1.8-fold greater potency for genotype 1b versus 1a |
| Conditions | Cell-based subgenomic replicon assay; BILB 1941 tested against HCV genotype 1a and 1b replicons |
Why This Matters
This quantifies the expected differential activity when selecting BILB 1941 for experiments involving specific HCV genotype 1 subtypes, preventing misinterpretation of potency data in mixed-subtype or 1a-dominant experimental systems.
- [1] NATAP. Safety, Pharmacokinetics and Antiviral effects of Boehringer Ingelheim BILB 1941, a Novel HCV RNA Polymerase, After 5 days Oral treatment in Patients with Chronic Hepatitis C. EASL 2007. EC50 values: 84 nM for Genotype 1b, 153 nM for Genotype 1a. View Source
- [2] Erhardt A, Deterding K, Benhamou Y, et al. Safety, pharmacokinetics and antiviral effect of BILB 1941, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment. Antivir Ther. 2009;14(1):23-32. View Source
